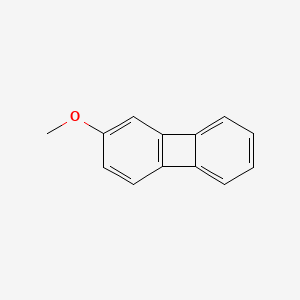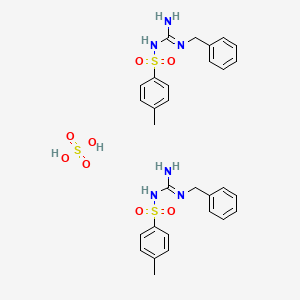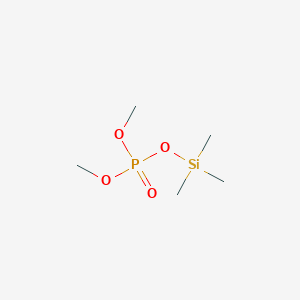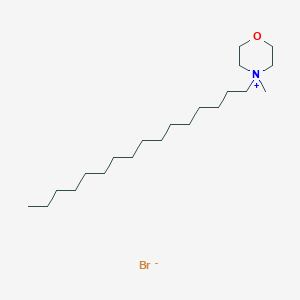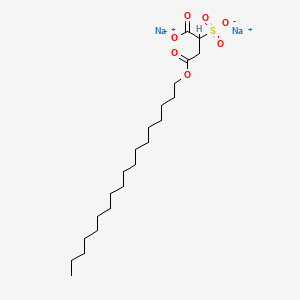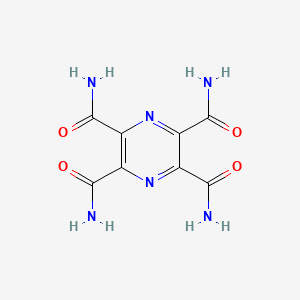
Pyrazinetetracarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinetetracarboxamide is a chemical compound known for its unique structure and properties It is a derivative of pyrazine, featuring four carboxamide groups attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinetetracarboxamide typically involves the reaction of pyrazine with suitable amide-forming reagents. One common method is the reaction of pyrazine with an excess of ammonia or primary amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced reactors can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinetetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to activate the amide groups for further reactions.
Major Products Formed
Oxidation: Pyrazinetetracarboxylic acid.
Reduction: Pyrazinetetraamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pyrazinetetracarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: this compound derivatives have been explored for their potential as antimicrobial and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mécanisme D'action
The mechanism of action of pyrazinetetracarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biological and chemical processes. For example, in biological systems, the compound can interact with enzymes and proteins, affecting their activity and function. In coordination chemistry, the formation of metal complexes can lead to catalytic activity and other unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxamide: A simpler derivative with only one carboxamide group.
Pyrazinedicarboxamide: Contains two carboxamide groups.
Pyrazinetricarboxamide: Features three carboxamide groups.
Uniqueness
Pyrazinetetracarboxamide is unique due to its four carboxamide groups, which provide multiple sites for hydrogen bonding and coordination with metal ions. This makes it a versatile compound with a wide range of applications in various fields of research.
Propriétés
Numéro CAS |
22051-80-5 |
|---|---|
Formule moléculaire |
C8H8N6O4 |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
pyrazine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N6O4/c9-5(15)1-2(6(10)16)14-4(8(12)18)3(13-1)7(11)17/h(H2,9,15)(H2,10,16)(H2,11,17)(H2,12,18) |
Clé InChI |
VAPLSNGCBVVBQG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


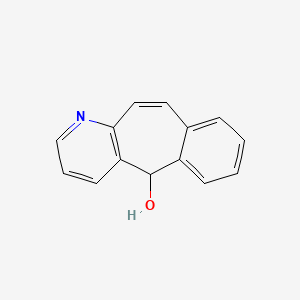
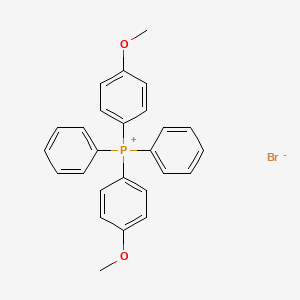
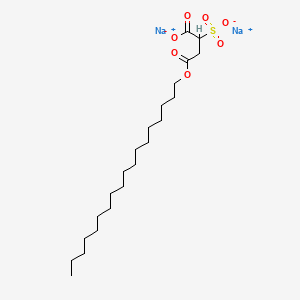
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
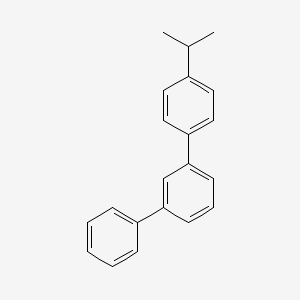
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
